3'-Amino-3'-deoxy-2-iodo-N-methyladenosine
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Overview
Description
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxymethyl group, and an iodinated purine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate diol or epoxide precursors.
Introduction of the Purine Moiety: The purine ring is introduced via nucleophilic substitution reactions, where the iodinated purine derivative reacts with the tetrahydrofuran intermediate.
Functional Group Modifications: The amino and hydroxymethyl groups are introduced through selective functional group transformations, such as reduction or protection-deprotection sequences.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient reaction control and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.
Reduction: The iodinated purine moiety can be reduced to remove the iodine atom.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Deiodinated purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Mechanism of Action
The mechanism of action of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The iodinated purine moiety can bind to nucleic acids or proteins, potentially inhibiting their function. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: can be compared with other similar compounds, such as:
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: Lacks the iodine atom, which may affect its reactivity and biological activity.
(2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-chloro-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol: Contains a chlorine atom instead of iodine, potentially altering its chemical properties and interactions.
The uniqueness of (2R,3R,4S,5S)-4-Amino-5-(hydroxymethyl)-2-(2-iodo-6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol lies in its iodinated purine moiety, which can confer distinct reactivity and biological effects compared to its analogs.
Properties
CAS No. |
879398-40-0 |
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Molecular Formula |
C11H15IN6O3 |
Molecular Weight |
406.18 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-4-amino-5-(hydroxymethyl)-2-[2-iodo-6-(methylamino)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C11H15IN6O3/c1-14-8-6-9(17-11(12)16-8)18(3-15-6)10-7(20)5(13)4(2-19)21-10/h3-5,7,10,19-20H,2,13H2,1H3,(H,14,16,17)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
QSMUJBJYEOFLSP-QYYRPYCUSA-N |
Isomeric SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)I)N(C=N2)C3C(C(C(O3)CO)N)O |
Origin of Product |
United States |
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